3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene
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Overview
Description
3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[331]non-6-ene is a quaternary ammonium salt known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene typically involves the N-alkylation of 6(7)-R-1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide. The yield of the target product depends on the solvent polarity and the nature of substituents at positions 6 or 7 of the substrate. Electron-withdrawing groups tend to reduce the yield, while electron-donating groups increase it .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:
Dealkylation: The compound can undergo dealkylation during thermolysis.
Electrophilic Addition: Electrophilic chlorine addition to the compound can lead to intramolecular cyclization, forming tricyclic quaternary ammonium salts.
Common Reagents and Conditions
Methyl Iodide: Used for N-alkylation.
Chlorine: Used for electrophilic addition reactions.
Sodium Methoxide: Used for dealkylation and dehydrohalogenation reactions.
Major Products
Dealkylated Products: Formed during thermolysis.
Tricyclic Quaternary Ammonium Salts: Formed during electrophilic addition reactions.
Scientific Research Applications
3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to various biochemical effects, depending on the specific molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene: A similar compound with different substituents.
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-ene: Another related compound with a similar bicyclic structure
Uniqueness
3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[331]non-6-ene is unique due to its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C11H18N3O4+ |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C11H18N3O4/c1-9-4-5-10(12(15)16)6-11(9,13(17)18)8-14(2,3)7-10/h4H,5-8H2,1-3H3/q+1 |
InChI Key |
BCNRFSCGIPMNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC1(C[N+](C2)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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